molecular formula C17H16INO2 B14199271 N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide CAS No. 922142-14-1

N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide

Katalognummer: B14199271
CAS-Nummer: 922142-14-1
Molekulargewicht: 393.22 g/mol
InChI-Schlüssel: VUQUKKWUPWOQPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodophenyl group, and a 3-oxobutanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide typically involves the reaction of 2-iodoaniline with benzyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature under a nitrogen atmosphere. The resulting intermediate is then reacted with 3-oxobutanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyl and iodophenyl groups allows for versatile chemical transformations and interactions.

Eigenschaften

CAS-Nummer

922142-14-1

Molekularformel

C17H16INO2

Molekulargewicht

393.22 g/mol

IUPAC-Name

N-benzyl-N-(2-iodophenyl)-3-oxobutanamide

InChI

InChI=1S/C17H16INO2/c1-13(20)11-17(21)19(12-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18/h2-10H,11-12H2,1H3

InChI-Schlüssel

VUQUKKWUPWOQPL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.